

Application Note: Reaction Kinetics of 4-Hydroxy-3'-methylbenzophenone Formation

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Compound of Interest

Compound Name: 4-Hydroxy-3'-methylbenzophenone

CAS No.: 71372-37-7

Cat. No.: B1629899

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Abstract & Introduction

4-Hydroxy-3'-methylbenzophenone (HMBP) is a critical intermediate in the synthesis of UV stabilizers, photo-initiators, and specific pharmaceutical scaffolds. Its formation typically involves the Friedel-Crafts acylation of phenol with 3-methylbenzoyl chloride. Understanding the reaction kinetics of this transformation is essential for process scale-up, specifically to optimize the selectivity between the desired C-acylation (ketone formation) and the competing O-acylation (ester formation).

This Application Note provides a comprehensive protocol for determining the reaction rate constants (

), activation energy (

), and thermodynamic parameters of HMBP formation. It integrates traditional stoichiometric Lewis acid catalysis with modern HPLC analytical workflows.

Mechanistic Insight

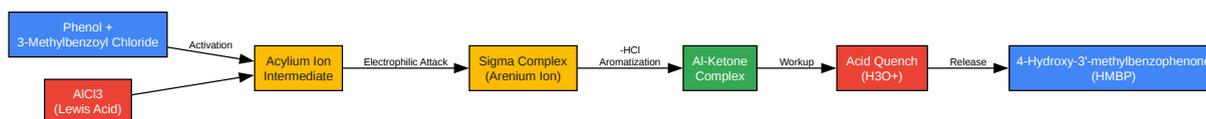
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The reaction is complicated by the bidentate nature of phenol, which can react at the oxygen (kinetic product, ester) or the carbon (thermodynamic product, ketone).[1] High temperatures and Lewis acids like Aluminum Chloride (

) favor the thermodynamic para-C-acylated product.

Reaction Pathway[1][2][3][4][5][6]

- Activation: 3-Methylbenzoyl chloride reacts with AlCl_3 to form the electrophilic acylium ion complex.
- Substitution: The acylium ion attacks the para-position of the phenol-aluminum complex.
- Complexation: The resulting ketone forms a stable 1:1 complex with AlCl_3 , effectively sequestering the catalyst. This requires the use of stoichiometric (rather than catalytic) amounts of AlCl_3 .
- Hydrolysis: The reaction is quenched with water/acid to break the Aluminum-product complex and release free HMBP.

Mechanistic Flowchart



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Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of phenol to form HMBP.

Experimental Protocol: Kinetic Data Acquisition

Objective: To monitor the disappearance of 3-methylbenzoyl chloride and the appearance of HMBP over time at three distinct temperatures (e.g., 60°C, 80°C, 100°C) to calculate Arrhenius parameters.

Reagents & Equipment

- Substrate: Phenol (ReagentPlus®, ≥99%)
- Electrophile: 3-Methylbenzoyl chloride (99%)
- Catalyst: Aluminum Chloride (), anhydrous (beads or powder)[3]
- Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (preferred for higher T)
- Internal Standard: Biphenyl (inert under these conditions)
- Reactor: 250 mL 3-neck flask with reflux condenser, N2 inlet, and temperature probe.

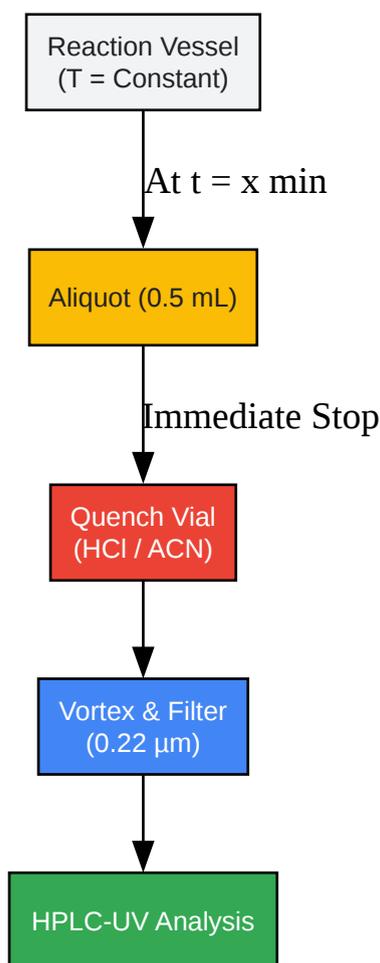
Synthesis Procedure (Run at defined T)

- Inert Atmosphere: Purge the reactor with Nitrogen () to remove moisture (critical: is water-sensitive).
- Catalyst Loading: Charge (1.1 equiv) and Solvent (10 volumes).
- Substrate Addition: Add Phenol (1.0 equiv) slowly. Note: HCl gas will evolve; use a scrubber.
- Temperature Equilibration: Heat the mixture to the target temperature ().
- Initiation (t=0): Add 3-Methylbenzoyl chloride (1.0 equiv) rapidly via syringe. Start the timer immediately.
- Sampling: Withdraw 0.5 mL aliquots at defined intervals (see Table 1).

Sampling & Quenching Workflow

Because the reaction stops only when the Al-complex is hydrolyzed, sampling requires immediate quenching.

- Withdraw: Take 0.5 mL reaction mixture.
- Quench: Dispense immediately into a vial containing 1 mL of Ice-Cold 1M HCl/Acetonitrile (50:50).
- Mix: Vortex for 30 seconds to ensure hydrolysis of the complex.
- Filter: Pass through a 0.22 μm PTFE filter into an HPLC vial.



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Figure 2: Kinetic sampling loop ensuring accurate "time-freeze" of the reaction progress.

Analytical Methodology (HPLC)[7][8][9][10][11]

To accurately quantify the kinetics, a robust Reverse-Phase HPLC method is required.

Method Parameters:

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.[4][5]
- Detection: UV at 254 nm (aromatic core) and 280 nm (phenol/ketone specific).
- Gradient:
 - 0-2 min: 30% B (Isocratic)
 - 2-15 min: 30% -> 90% B (Linear Gradient)
 - 15-20 min: 90% B (Wash)

Retention Time (Approximate):

- Phenol: ~3.5 min
- 3-Methylbenzoyl chloride: ~8.2 min (Note: unstable in wet solvent, analyzes as 3-methylbenzoic acid).
- **4-Hydroxy-3'-methylbenzophenone (Product): ~11.5 min**

Data Processing & Kinetic Modeling

Data Structure

Organize your raw HPLC data into the following format for each temperature run.

Time (min)	Area (Product)	Area (IS)	Ratio (Prod/IS)	Conc. [P] (M)	ln(Rate)
0	0	5000	0.00	0.00	-
15	1200	4950	0.24	0.05	...
30	2300	4980	0.46	0.11	...
60	4100	5010	0.81	0.22	...

Rate Equation Determination

The Friedel-Crafts acylation is generally second-order overall (first order in each reactant). However, if

is in excess or if the solvent effects dominate, it may display pseudo-first-order behavior.

The Integrated Rate Law (Second Order):

Where

is the concentration of the limiting reagent (Phenol) at time t .

Protocol for Calculation:

- Plot

vs. Time (min).
- If linear (

), the slope =

(Rate Constant).
- If non-linear, test Pseudo-First Order: Plot

vs. Time.

Activation Energy ()

Perform the reaction at three temperatures (e.g., 333K, 353K, 373K).

- Determine

for each temperature.

- Plot

(y-axis) vs.

(Kelvin, x-axis).

- Calculate

using the Arrhenius equation:

- Slope =

Troubleshooting & Optimization (Self-Validating Systems)

- Mass Balance Check: The sum of the molar concentrations of Phenol + Product + O-acylated byproduct (if any) must equal the initial Phenol concentration. If mass balance < 95%, investigate volatility of reactants or irreversible binding to the catalyst.
- Catalyst Deactivation: If the reaction plateaus early (e.g., at 60% conversion), it indicates the catalyst is being "poisoned" by the product complex. Solution: Increase loading to 1.2 - 1.5 equivalents.
- Hydrolysis of Reagent: 3-Methylbenzoyl chloride is moisture sensitive. If the "Benzoic Acid" peak in HPLC is high at t=0, your solvent is wet. Dry solvent over molecular sieves (3Å or 4Å).

References

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